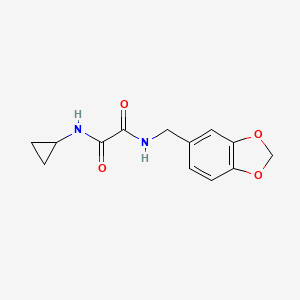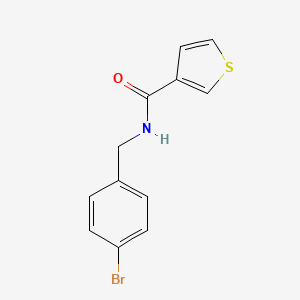
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.09535693 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Cytotoxic Activity
Research involving the synthesis and evaluation of novel compounds with structural similarity to N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylethanediamide has shown promising antimicrobial and cytotoxic activities. For instance, a series of novel azetidine-2-one derivatives of 1H-benzimidazole demonstrated significant antibacterial and cytotoxic properties in vitro, highlighting the potential of these compounds for therapeutic applications (Noolvi et al., 2014).
Anticancer Mechanisms
Compounds structurally related to this compound have shown efficacy in inhibiting cancer cell growth. A particular study on organometallic ruthenium(II) complexes revealed their potential as novel metal-based anticancer agents, with a mechanism of action distinct from existing treatments (Morris Robert Edward et al., 2001).
Eco-sustainable Synthesis and Biological Evaluation
Eco-sustainable synthesis approaches for derivatives of 1,3-benzodioxole, which is structurally related to this compound, have been developed. These methods aim to create small molecules with enhanced activity and fewer side effects for anticancer, antibacterial, and DNA-binding applications. A study demonstrated the synthesis and evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding, and antibacterial agents, highlighting the importance of eco-friendly synthesis methods in medicinal chemistry (Gupta et al., 2016).
Novel Mechanisms of Action Against Viral Infections
A unique anti-respiratory syncytial virus agent, YM-53403, demonstrated potent anti-RSV activity and a novel mechanism of action, differing from currently reported antiviral agents. This highlights the potential for compounds with structural similarities to this compound in developing new antiviral therapies (Sudo et al., 2005).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-12(13(17)15-9-2-3-9)14-6-8-1-4-10-11(5-8)19-7-18-10/h1,4-5,9H,2-3,6-7H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSRSBTPIRKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-3-(2-hydroxy-4-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4613575.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B4613586.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4613590.png)

![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4613603.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4613612.png)
![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B4613620.png)
![N-cycloheptyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4613627.png)

![1-(ethylsulfonyl)-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4613658.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4613659.png)

![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4613680.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4613687.png)
